molecular formula C15H19N3O5 B6427949 (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate CAS No. 2034538-73-1

(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate

Cat. No.: B6427949
CAS No.: 2034538-73-1
M. Wt: 321.33 g/mol
InChI Key: PNWGQPFHEZHHHW-UHFFFAOYSA-N
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Description

The compound "(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate" features a carbamate backbone linked to a pyridinyl group and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety via an ethoxyethyl spacer. The pyridinyl group enhances target-binding specificity in biological systems, while the succinimidyl group facilitates amine-reactive conjugation, commonly used in bioconjugation or prodrug strategies . The ethoxyethyl chain balances hydrophilicity and steric bulk, influencing solubility and pharmacokinetics.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c19-13-4-5-14(20)18(13)8-10-22-9-7-17-15(21)23-11-12-3-1-2-6-16-12/h1-3,6H,4-5,7-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGQPFHEZHHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Carbamate Coupling via Chloroformate Intermediate

This method, adapted from CN106032356A, involves two main steps:

Step 1: Synthesis of 3-(tert-Butoxycarbonyl-methylamino)acetoxymethyl-2-picolinamine

  • Reagents : 2-(N-Methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminopyridine

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: -10°C → room temperature

    • Time: 2 hours

  • Yield : 92.3%

The reaction exploits EDCI-mediated coupling under cryogenic conditions to minimize side reactions. Boc protection ensures amine group stability during subsequent steps.

Step 2: Reaction with 1-Chloroethyl Chloroformate

  • Reagents : 1-Chloroethyl chloroformate, DIPEA

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 40°C

    • Time: 2 hours

  • Yield : 80% (HPLC purity: 86.13%)

The carbamate linkage forms via nucleophilic attack of the amine on the chloroformate. DIPEA acts as both base and catalyst.

Method 2: Urea Intermediate Approach

Based on PMC10142796, this alternative route utilizes urea formation:

Key Reaction Sequence:

  • Methyl 6-AminopicolinateMethyl 6-(3,3-Dimethylureido)picolinate

    • Reagents: Dimethylcyanamide, methanesulfonic acid

    • Conditions: 60°C, 3 hours in acetonitrile

  • Cyclocondensation to form the pyrimidinone core

  • Carbamate Installation via amine displacement

Comparative Analysis of Synthetic Methods

ParameterMethod 1Method 2
Total Yield73.8%~65% (estimated)
Key CatalystEDCI/DMAPMethanesulfonic Acid
Temperature Range-10°C to 40°CRT to 60°C
Purification ComplexityMedium (column chromatography)High (multiple recrystallizations)
ScalabilityIndustrial-scale feasibleLab-scale optimized

Method 1 demonstrates superior scalability due to its straightforward purification steps, while Method 2 offers better functional group tolerance for structural analogs.

Critical Reaction Parameters

Temperature Control

  • Pyridine methyl group installation requires strict temperature control (-10°C ± 2°C) to prevent N-oxide formation.

  • Carbamate coupling proceeds optimally at 40°C, balancing reaction rate and thermal decomposition risks.

Solvent Selection

  • Dichloromethane predominates due to:

    • High solubility of intermediates

    • Low nucleophilicity (prevents side reactions)

    • Easy removal via rotary evaporation

Catalytic System Optimization

  • EDCI/DMAP combination achieves 92.3% coupling efficiency vs. 78% with DCC alone.

  • DIPEA concentration must exceed stoichiometric requirements (1.3 eq) to maintain reaction pH.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Epimerization at carbamate centerUse of bulky bases (e.g., DIPEA)
Hydrolysis of dioxopyrrolidinyl groupAnhydrous conditions, molecular sieves
Low amine nucleophilicityPre-activation with phosgene analogs

Chemical Reactions Analysis

Types of Reactions

(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that compounds similar to (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate exhibit significant anticancer properties. A study highlighted that derivatives of pyridine and dioxopyrrolidine have been synthesized and evaluated for their effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation .
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics . The incorporation of the dioxopyrrolidine structure appears to enhance its bioactivity.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is particularly noteworthy, allowing it to exert effects on central nervous system targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

StepDescription
1Formation of the pyridine derivative through nucleophilic substitution reactions.
2Synthesis of the dioxopyrrolidine moiety via cyclization reactions involving dihydropyrrole derivatives.
3Coupling of the carbamate group using standard carbamate formation techniques (e.g., reaction with isocyanates) to achieve the final product .

Case Studies

  • Case Study: Anticancer Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyridine-based carbamates against human cancer cell lines. The results indicated that compounds incorporating the dioxopyrrolidine unit exhibited enhanced cytotoxicity compared to their non-modified counterparts .
  • Case Study: Antimicrobial Activity
    • In another investigation, researchers tested the antimicrobial efficacy of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated significant inhibition zones, suggesting its potential as a lead compound in antibiotic development .
  • Case Study: Neuroprotection
    • A neuropharmacological study assessed the protective effects of this compound in animal models of neurodegeneration. It was found to reduce markers of oxidative stress and inflammation in neuronal tissues, indicating its therapeutic potential for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Carbamates with Dioxopyrrolidinyl Groups

Example : tert-Butyl {2-[2-(2-{3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropoxy}ethoxy)ethoxy]ethyl}carbamate ()

  • Structural Differences : Contains an additional 3-oxopropoxy spacer and a tert-butyl protecting group.
  • The tert-butyl group serves as a temporary protective moiety during synthesis, whereas the pyridinyl group in the target compound confers permanent bioactivity .
  • Reactivity : Both compounds utilize the dioxopyrrolidinyl group for amine conjugation, but the tert-butyl derivative requires deprotection for activation, making the target compound more directly reactive .

Data Comparison

Feature Target Compound tert-Butyl Analog ()
Reactive Group 2,5-Dioxopyrrolidin-1-yl 2,5-Dioxopyrrolidin-1-yl
Spacer Ethoxyethyl Ethoxyethoxypropoxy
Protective Group None tert-Butyl
Molecular Weight (Est.) ~350–400 g/mol ~500–550 g/mol
Application Direct conjugation Intermediate for peptide synthesis

PEGylated Carbamates

Example : Fmoc-NH-PEG(3)-N3 (RL-4380, )

  • Structural Differences : Features a PEG3 (triethylene glycol) chain and an azide terminal group instead of the dioxopyrrolidinyl and pyridinyl groups.
  • Functional Implications: The PEG3 chain significantly enhances solubility and reduces immunogenicity, making it ideal for therapeutic protein modification. In contrast, the target compound’s shorter ethoxyethyl spacer prioritizes membrane permeability over prolonged circulation .

Data Comparison

Feature Target Compound Fmoc-NH-PEG(3)-N3 ()
Reactive Group 2,5-Dioxopyrrolidin-1-yl Azide (N3)
Spacer Ethoxyethyl PEG3 (triethylene glycol)
Molecular Weight ~350–400 g/mol 440.50 g/mol
Key Application Bioconjugation Click chemistry, drug delivery

Succinimidyl Ester Derivatives

Example: 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate ()

  • Structural Differences: Contains dual dioxopyrrolidinyl groups and a propanoate linker.
  • Functional Implications : The dual succinimidyl esters enhance crosslinking efficiency but increase hydrophobicity. The target compound’s single succinimidyl group reduces aggregation risks while maintaining conjugation utility .
  • Applications : The compound is used for protein crosslinking, whereas the target compound’s pyridinyl group suggests targeted delivery (e.g., enzyme inhibition).

Data Comparison

Feature Target Compound Dual Succinimidyl Ester ()
Reactive Groups 1 × dioxopyrrolidinyl 2 × dioxopyrrolidinyl
Linker Carbamate Propanoate
Hydrophobicity Moderate High
Primary Use Targeted conjugation Protein crosslinking

Tert-Butyl Carbamate Intermediates

Example: tert-Butyl N-[2-[2-[2,3-difluoro-4-(...)phenoxy]ethoxy]ethyl]carbamate (–5)

  • Structural Differences : Complex aryl substituents and tert-butyl protection.
  • Functional Implications : These intermediates are used in multistep syntheses (e.g., kinase inhibitors), where the tert-butyl group is later removed. The target compound’s lack of protection simplifies its use in final-stage conjugation .

Q & A

Q. Can the dioxopyrrolidinyl moiety act as a prodrug trigger for targeted delivery?

  • Methodology : Evaluate pH-dependent ring-opening kinetics (e.g., in tumor microenvironments). Conjugate the carbamate to a targeting peptide and measure release of active metabolites (e.g., pyridine-methanol) in cellulo via fluorescence assays .

Ethical and Analytical Considerations

  • Toxicity Screening : Prioritize Ames tests for mutagenicity and hepatocyte viability assays due to structural similarity to ethyl carbamate .
  • Data Reproducibility : Share synthetic protocols (e.g., reaction time, purification steps) in open-access formats to address variability in yields .

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